molecular formula C11H9ClN2O B15067848 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one

Cat. No.: B15067848
M. Wt: 220.65 g/mol
InChI Key: WZRMPZNSNJPLTL-UHFFFAOYSA-N
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Description

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a chloro-substituted aniline with a suitable ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indoles .

Scientific Research Applications

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is unique due to its specific chloro substitution and tetrahydroindole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-6,7,8,9-tetrahydropyrido[2,3-b]indol-5-one

InChI

InChI=1S/C11H9ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h4-5H,1-3H2,(H,13,14)

InChI Key

WZRMPZNSNJPLTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)N=CC(=C3)Cl

Origin of Product

United States

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